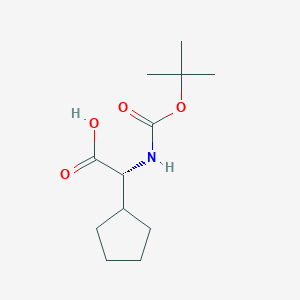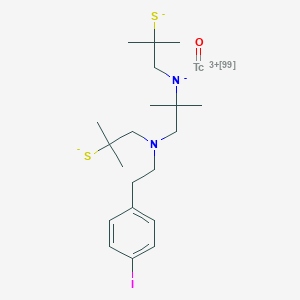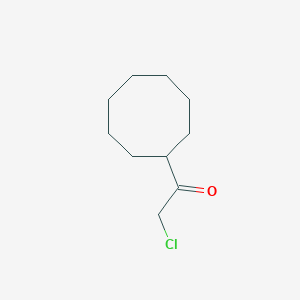
2-Chloro-1-cyclooctylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclooctylethanone is a chemical compound that belongs to the family of cycloalkanones. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through a specific method, which involves the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclooctylethanone is used in various scientific research applications. It is used as a reagent in the synthesis of other compounds, such as cyclooctanone oxime. It is also used in the preparation of cyclooctanone derivatives, which are used in the synthesis of various pharmaceuticals. Additionally, it is used as a starting material in the synthesis of other compounds, such as ketones and alcohols.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclooctylethanone is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. By inhibiting this enzyme, 2-Chloro-1-cyclooctylethanone can increase the levels of acetylcholine, which can lead to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-1-cyclooctylethanone has various biochemical and physiological effects. It is known to increase the levels of acetylcholine, which can lead to increased muscle contractions, increased heart rate, and increased blood pressure. It can also affect the central nervous system, leading to various behavioral changes, such as increased activity and aggression. Additionally, it can affect the immune system, leading to increased inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-cyclooctylethanone has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for use in research. Additionally, it has a wide range of applications in various fields, such as pharmacology and biochemistry. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments involving this compound. Additionally, it can be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-1-cyclooctylethanone. One direction is to further investigate its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, research can focus on the synthesis of new derivatives of this compound, which can have improved properties and applications. Finally, research can focus on the development of new methods for the synthesis of this compound, which can improve its yield and purity.
Conclusion:
In conclusion, 2-Chloro-1-cyclooctylethanone is a chemical compound with various scientific research applications. Its synthesis method is well-established, and it has several advantages and limitations for lab experiments. While its mechanism of action is not fully understood, it has several biochemical and physiological effects. There are several future directions for research on this compound, which can lead to new insights and applications in various fields.
Métodos De Síntesis
The synthesis of 2-Chloro-1-cyclooctylethanone involves the reaction of cyclooctanone with thionyl chloride and phosphorus pentachloride. The reaction takes place at room temperature, and the product is obtained through distillation. This method is widely used in laboratories to synthesize this compound.
Propiedades
Número CAS |
145798-64-7 |
|---|---|
Nombre del producto |
2-Chloro-1-cyclooctylethanone |
Fórmula molecular |
C10H17ClO |
Peso molecular |
188.69 g/mol |
Nombre IUPAC |
2-chloro-1-cyclooctylethanone |
InChI |
InChI=1S/C10H17ClO/c11-8-10(12)9-6-4-2-1-3-5-7-9/h9H,1-8H2 |
Clave InChI |
LZFSTAOZPAMORU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)CCl |
SMILES canónico |
C1CCCC(CCC1)C(=O)CCl |
Sinónimos |
Ethanone, 2-chloro-1-cyclooctyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



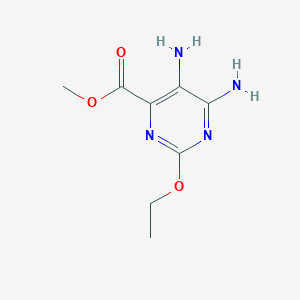
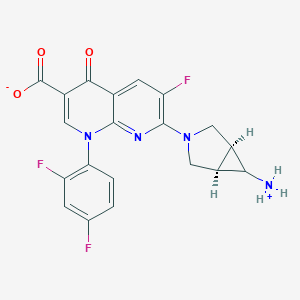
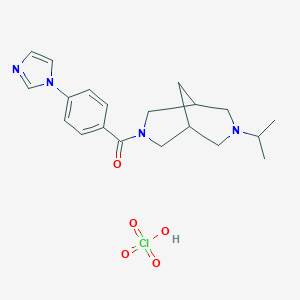
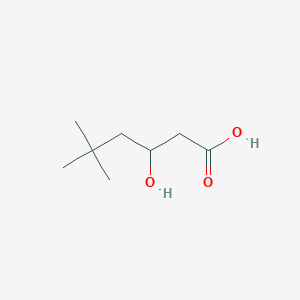
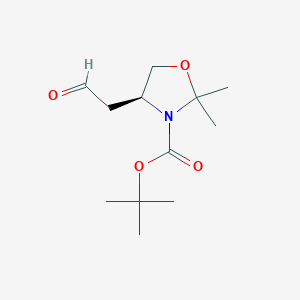
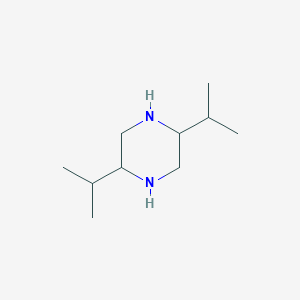
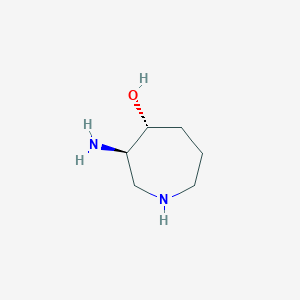
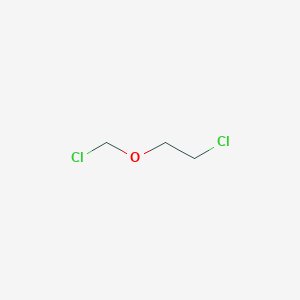
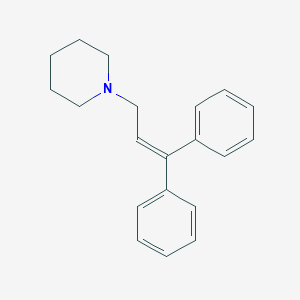
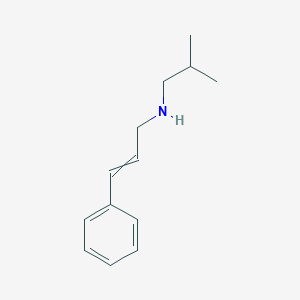
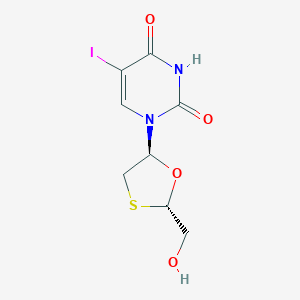
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
